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Heparin disaccharide I-S sodium salt - 136098-10-7

Heparin disaccharide I-S sodium salt

Catalog Number: EVT-2578355
CAS Number: 136098-10-7
Molecular Formula: C12H15NNa4O19S3
Molecular Weight: 665.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Heparin disaccharide I-S sodium salt is obtained through the enzymatic digestion of heparin or heparan sulfate by specific enzymes known as heparinases I and II. It is classified as a glycosaminoglycan, which are long unbranched polysaccharides composed of repeating disaccharide units. The disaccharide structure typically consists of D-glucosamine linked to uronic acid (either D-glucuronic acid or L-iduronic acid), with various sulfation patterns that contribute to its biological activity .

Synthesis Analysis

The synthesis of heparin disaccharide I-S sodium salt involves several key steps:

  1. Enzymatic Digestion: Heparin or heparan sulfate is treated with heparinases under controlled conditions that facilitate the cleavage of polysaccharide chains into disaccharide units. The reaction parameters such as temperature, pH, and enzyme concentration are critical to achieving optimal yields .
  2. Purification: Following enzymatic digestion, the resulting disaccharides are purified using chromatographic techniques. This step is crucial to isolate the desired compound from other by-products and impurities, ensuring a high purity level typically above 95% .
  3. Industrial Production: In large-scale production settings, processes are optimized for efficiency while maintaining product integrity. Advanced purification methods may include ion-exchange chromatography and size-exclusion chromatography to achieve consistent quality across batches .
Molecular Structure Analysis

The molecular formula for heparin disaccharide I-S sodium salt is C12H15NO19S34NaC_{12}H_{15}N_{O_{19}}S_{3}\cdot 4Na, with a molecular weight of approximately 665.4 g/mol . Its structure features:

  • Disaccharide Backbone: Composed of D-glucosamine and L-iduronic acid.
  • Sulfation: Multiple sulfate groups are present on the sugar residues, which significantly influence its biological functions.
  • Configuration: The specific stereochemistry of the sugar components plays a vital role in its interaction with various biological targets.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Heparin disaccharide I-S sodium salt can participate in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives that may have altered biological activities.
  • Reduction: Reduction reactions can modify sulfate groups or other functional groups within the compound.
  • Substitution: Substitution reactions involving sulfate groups are prevalent, allowing for the formation of diverse derivatives that may enhance or alter biological activity .

The nature of these reactions depends on the reagents used and the environmental conditions maintained during the process.

Mechanism of Action

The primary mechanism of action for heparin disaccharide I-S sodium salt involves its interaction with antithrombin III, an essential protein in the coagulation cascade. The compound enhances the inactivation rate of thrombin (factor IIa) and factor Xa by binding to antithrombin III. This action leads to an anticoagulant effect that is critical in preventing thrombosis .

Additionally, this compound may influence various cellular processes including:

  • Cell Proliferation: It can modulate cell growth and differentiation through interactions with growth factors.
  • Angiogenesis: Heparin disaccharide I-S sodium salt has been shown to affect angiogenic processes by inhibiting specific signaling pathways .
Physical and Chemical Properties Analysis

Heparin disaccharide I-S sodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder when dried.
  • Solubility: Highly soluble in water due to its ionic nature from sulfate groups.
  • Stability: Requires storage at low temperatures (e.g., -20°C) for long-term stability .
  • Purity: Commercially available forms generally exhibit a minimum purity of 95%, which is critical for research applications.

These properties make it suitable for various laboratory applications and formulations.

Applications

Heparin disaccharide I-S sodium salt has diverse scientific applications:

  • Biochemical Research: Used as a model compound to study the structure-function relationships in glycosaminoglycans.
  • Pharmacology: Investigated for its potential in developing new anticoagulant therapies and understanding blood coagulation mechanisms.
  • Cancer Research: Explored for its effects on cellular processes relevant to cancer biology, such as migration and invasion of cancer cells .
  • Industrial Use: Employed in quality control processes for heparin-based pharmaceuticals, ensuring consistency and safety in therapeutic products .
Biosynthesis and Enzymatic Synthesis Pathways

Enzymatic Depolymerization of Heparin via Heparinase I and II

Heparin lyases (heparinases) are eliminases that cleave glycosidic bonds in heparin through β-elimination, generating oligosaccharides with unsaturated non-reducing ends (Δ4,5-UA). Heparinase I (EC 4.2.2.7) and heparinase II (no EC number) from Pedobacter heparinus (formerly Flavobacterium heparinum) are pivotal for targeted disaccharide production:

  • Heparinase I exhibits stringent specificity for linkages between 2-O-sulfo-α-L-iduronic acid (IdoA2S) and N-sulfo-glucosamine (GlcNS±6S) [4] [7] [10]. It predominantly cleaves heparin’s highly sulfated regions, yielding disaccharide I-S as a primary product. The enzyme’s catalytic efficiency increases with substrate chain length, as tetrasaccharides are minimally degraded [10].
  • Heparinase II displays broader specificity, acting on both IdoA2S-GlcNS±6S and glucuronic acid (GlcA)-containing linkages [8] [9]. This promiscuity enables near-complete depolymerization of heparin into disaccharides, including ΔUA-2S-[1→4]-GlcNS-6S [7]. Structural studies reveal two distinct active sites: one heparinase I-like (targeting IdoA2S-GlcNS) and another heparinase III-like (targeting GlcA-GlcNS) [9].

Table 1: Key Characteristics of Heparin Lyases in Disaccharide I-S Production

EnzymePrimary Cleavage SiteSpecificity for I-S FormationProcessivity
Heparinase I→4)GlcNS/NS6S(1→4)IdoA2S(1→High (≥80% of products)Non-random, endolytic
Heparinase II→4)GlcNS/NS6S(1→4)IdoA2S/GlcA(1→Moderate (50–70% of products)Non-random, endolytic

Mechanistic Insights:

  • Both enzymes follow a three-step mechanism: (1) substrate docking via electrostatic interactions with basic residues (e.g., Arg300, Lys234 in heparinase I), (2) proton abstraction from C5 of uronic acid, and (3) elimination of the glycosidic bond [3] [9].
  • Heparinase II’s dual active sites allow synergistic depolymerization when combined with heparinase I, enhancing disaccharide I-S yield from polymeric heparin [7].

Role of Heparan Sulfate Biosynthetic Enzymes in Disaccharide Formation

Disaccharide I-S is natively embedded within heparin’s polymeric structure, synthesized via a conserved pathway involving >20 enzymes. Key steps in its in vitro reconstitution include:

  • Chain Polymerization:EXT1/EXT2 complexes elongate heparosan backbones ([→4)GlcAβ(1→4)GlcNAcα(1→]n) using UDP-sugar precursors [5].

  • Modification Cascade:

  • N-Deacetylation/N-Sulfonation: Bifunctional N-deacetylase/N-sulfotransferases (NDSTs) replace GlcNAc N-acetyl groups with N-sulfo groups, forming GlcNS. This step primes subsequent modifications [5] [6].
  • C5-Epimerization: Glucuronyl C5-epimerase (GLCE) converts GlcA to IdoA, driven by sulfation patterns [5].
  • 2-O- and 6-O-Sulfation: 2-O-sulfotransferase (2-OST) and 6-O-sulfotransferase (6-OST) isoforms sulfate IdoA and GlcNS residues, completing the I-S motif [6].

Table 2: Biosynthetic Enzymes Directing Disaccharide I-S Formation

EnzymeFunctionImpact on I-S Motif
NDST-1/2N-deacetylation/N-sulfation of GlcNAcGenerates GlcNS for downstream sulfation
Glucuronyl C5-epimeraseConverts GlcA → IdoAForms iduronic acid moiety
2-OST2-O-sulfation of IdoAYields IdoA2S residue
6-OST-1/2/36-O-sulfation of GlcNSProduces GlcNS6S terminus

Engineering Advances:

  • Chemoenzymatic Synthesis: UDP-N-trifluoroacetylglucosamine (UDP-GlcNTFA) replaces UDP-GlcNAc in engineered E. coli K5. Post-polymerization, mild alkali hydrolysis removes trifluoroacetyl groups, exposing free amines for N-sulfation by N-sulfotransferases (NSTs) [6].
  • Enzyme Optimization: The PROSS-FRISM platform engineered N-sulfotransferase variant NST-M8, enhancing stability (11.32-fold) and activity (2.53-fold) for efficient GlcNS formation [6].

Substrate Specificity of Heparin Lyases in Generating ΔUA-2S-[1→4]-GlcNS-6S

The efficiency of heparin lyases in releasing disaccharide I-S is governed by sulfation patterns at cleavage sites and adjacent residues:

  • Heparinase I:
  • Requires 2-O-sulfation on the iduronic acid residue at the cleavage site. Desulfation at IdoA C2 reduces activity >95% [4] [8].
  • Adjacent 6-O-sulfation on glucosamine enhances catalytic efficiency, while 3-O-sulfation inhibits cleavage [4] [10].
  • Minimal substrate length = hexasaccharide for optimal kinetics [10].

  • Heparinase II:

  • Tolerates variable sulfation but prefers IdoA2S > IdoA > GlcA at the −1 position [8] [9].
  • Cleaves IdoA2S-GlcNS6S bonds 4-fold faster than IdoA-GlcNS bonds due to enhanced substrate affinity [7] [9].

Table 3: Structural Requirements for Lyase Cleavage at I-S Sites

Structural FeatureHeparinase IHeparinase II
Uronic acid at cleavage siteIdoA2S (essential)IdoA2S (preferred) or GlcA
GlcNS 6-O-sulfationIncreases kcat/KM 2.5-foldIncreases kcat/KM 1.8-fold
3-O-sulfation on adjacent residuesInhibitory (steric clash)Tolerated (<20% rate reduction)
Non-reducing end modificationsCritical for binding affinityMinor influence

Key Determinants:

  • Charge Density: Both enzymes bind heparin via electrostatic interactions with basic residues (e.g., heparinase I’s "thumb" domain). Oversulfated chondroitin sulfate (OSCS) contaminant binds 10-fold tighter than heparin, inhibiting disaccharide release [1] [4].
  • IdoA Conformation: The 1C4 chair conformation of IdoA2S optimally positions the glycosidic bond for elimination [8].
  • Processivity: Heparinase I cleaves processively from chain ends, while heparinase II acts endolytically, favoring internal I-S motifs [9].

Key: ΔUA = 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid; GlcNS = N-sulfo-D-glucosamine; 2S/6S = 2-/6-O-sulfate.

Properties

CAS Number

136098-10-7

Product Name

Heparin disaccharide I-S sodium salt

IUPAC Name

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H15NNa4O19S3

Molecular Weight

665.38

InChI

InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1

InChI Key

RTDJNTXPZMQNEV-LXFQAIKPSA-J

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

not available

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